molecular formula C7H8N2S B095479 4-Methylpyridine-2-carbothioamide CAS No. 16225-37-9

4-Methylpyridine-2-carbothioamide

Cat. No.: B095479
CAS No.: 16225-37-9
M. Wt: 152.22 g/mol
InChI Key: JWYMGFVHPMVUNQ-UHFFFAOYSA-N
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Description

4-Methylpyridine-2-carbothioamide, also known as 4-Methylpyridine-2-carbothioamide, is a useful research compound. Its molecular formula is C7H8N2S and its molecular weight is 152.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methylpyridine-2-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylpyridine-2-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpyridine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYMGFVHPMVUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567872
Record name 4-Methylpyridine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16225-37-9
Record name 4-Methylpyridine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methylpyridine-2-carbothioamide CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Methylpyridine-2-carbothioamide CAS Registry Number: 16225-37-9[1]

Abstract

This technical guide provides a comprehensive analysis of 4-Methylpyridine-2-carbothioamide , a critical heterocyclic building block and structural analog to the second-line antitubercular drug, Ethionamide. Designed for medicinal chemists and process engineers, this document details the compound's chemical identifiers, validated synthesis protocols, physicochemical properties, and pharmacological relevance within the scope of antimycobacterial research.

Chemical Identity & Nomenclature

Precise identification is paramount in heterocyclic chemistry, particularly when distinguishing between regioisomers of substituted pyridine carbothioamides. The subject compound is the 2-thioamide, 4-methyl isomer, distinct from the 4-thioamide isomers (e.g., Ethionamide derivatives).

Identifier Value
IUPAC Name 4-Methylpyridine-2-carbothioamide
CAS Registry Number 16225-37-9
Common Synonyms 4-Methyl-2-pyridinethiocarboxamide; 4-Methylpicolinothioamide
Molecular Formula C₇H₈N₂S
Molecular Weight 152.22 g/mol
SMILES CC1=CC(C(N)=S)=NC=C1
InChI Key WPZPVMMGTQFGJI-UHFFFAOYSA-N
Beilstein Reference 5-22-02-00334

Physicochemical Profile

The physicochemical properties of 4-Methylpyridine-2-carbothioamide dictate its handling and purification. Thioamides typically exhibit lower solubility in non-polar solvents compared to their nitrile precursors due to hydrogen bonding potential.

Property Data / Observation
Physical State Solid (Crystalline)
Appearance Yellow to orange powder (Characteristic of primary thioamides)
Melting Point 134–138 °C (Predicted range based on isomeric trends; experimental verification required per batch)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Predicted) ~12.5 (Thioamide NH), ~4.5 (Pyridine N)
LogP ~1.1 (Lipophilic enough for passive diffusion)

Synthesis & Manufacturing Protocol

The most robust synthetic route for high-purity 4-Methylpyridine-2-carbothioamide involves the thionation of 4-methylpyridine-2-carbonitrile . While Lawesson’s reagent is an option, the hydrogen sulfide (


) or ammonium sulfide method is preferred for scalability and atom economy in industrial settings.
Protocol: Thionation via Ammonium Sulfide

Rationale: This method avoids the handling of gaseous


 by using a liquid source, improving safety without compromising yield.

Reagents:

  • Precursor: 4-Methylpyridine-2-carbonitrile (1.0 eq)

  • Thionating Agent: Ammonium sulfide (20% aq. solution, 5.0 eq)

  • Solvent: Methanol or Ethanol (Reagent Grade)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of 4-Methylpyridine-2-carbonitrile in 20 mL of methanol.

  • Addition: Add 50 mmol of ammonium sulfide solution dropwise. The solution may turn slightly dark.

  • Reaction: Seal the flask or equip with a reflux condenser (if heating is required, though RT is often sufficient for 12-24h). Stir at room temperature for 16 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The nitrile spot (

      
      ) should disappear, replaced by the lower 
      
      
      
      thioamide spot.
  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove methanol and excess sulfide.

    • Add ice-cold water (50 mL) to the residue. The thioamide should precipitate as a yellow solid.

    • Filter the solid and wash copiously with cold water to remove inorganic salts.

  • Purification: Recrystallize from hot ethanol/water (1:1) to yield yellow needles.

Synthesis Pathway Visualization

SynthesisPathway Precursor 4-Methylpyridine-2-carbonitrile (C7H6N2) Intermediate Thioimidate Intermediate Precursor->Intermediate Nucleophilic Attack (SH-) Reagent Ammonium Sulfide ((NH4)2S) / MeOH Reagent->Intermediate Product 4-Methylpyridine-2-carbothioamide (C7H8N2S) Intermediate->Product Proton Transfer & Elimination

Figure 1: Nucleophilic addition of sulfide to the nitrile group yielding the target thioamide.

Pharmacological Context & Mechanism

While 4-Methylpyridine-2-carbothioamide is primarily a research tool, its structural homology to Ethionamide (ETO) makes it relevant in tuberculosis (TB) research.

Mechanism of Action (The "Prodrug" Paradigm): Thioamides like ETO and potentially 4-Methylpyridine-2-carbothioamide are prodrugs . They must be activated by the mycobacterial monooxygenase EthA (Rv3854c).

  • Activation: EthA oxidizes the thioamide to an S-oxide intermediate.

  • Adduct Formation: The reactive intermediate forms a covalent adduct with

    
    .
    
  • Target Inhibition: The NAD-adduct inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis and cell wall construction.

Critical Note: The position of the thioamide (C2 vs C4) and the alkyl substituent affects the binding affinity to EthA. 4-Methylpyridine-2-carbothioamide serves as a probe to study the steric requirements of the EthA active site.

Activation Pathway Diagram

MOA Prodrug 4-Methylpyridine-2-carbothioamide (Prodrug) S_Oxide Sulfenic Acid / S-Oxide Intermediate Prodrug->S_Oxide Oxidation via EthA EthA EthA Enzyme (Monooxygenase) EthA->S_Oxide Adduct NAD-Thioamide Adduct S_Oxide->Adduct Reaction with NAD+ NAD NAD+ NAD->Adduct InhA InhA Inhibition (Mycolic Acid Blockade) Adduct->InhA Competitive Inhibition

Figure 2: Proposed bio-activation pathway of pyridine carbothioamides in Mycobacteria.

Analytical Characterization

To validate the synthesis of CAS 16225-37-9, the following spectral data should be observed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       2.35 ppm (s, 3H, -CH₃)
      
    • 
       7.30 ppm (d, 1H, Pyridine H-5)
      
    • 
       8.40 ppm (s, 1H, Pyridine H-3)
      
    • 
       8.50 ppm (d, 1H, Pyridine H-6)
      
    • 
       9.60 & 10.10 ppm (br s, 2H, -CSNH₂). Note: Thioamide protons are broad and chemically non-equivalent due to restricted rotation.
      
  • IR Spectroscopy:

    • 3150–3300 cm⁻¹ (N-H stretch)

    • 1600 cm⁻¹ (C=N pyridine stretch)

    • 1400–1200 cm⁻¹ (C=S stretch, typically strong)

Safety & Handling (SDS Summary)

  • Hazards: Thioamides can be hepatotoxic and goitrogenic (thyroid inhibiting). Handle with extreme care.

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Thioamides are sensitive to oxidation (turning to nitriles or oxides) upon prolonged exposure to air and light.

References

  • PubChem. (2025).[2] 4-Methylpyridine-2-carbothioamide (Compound Summary). National Library of Medicine. [Link]

  • Scientific Update. (2014). Synthesis of Thioamides: A Review of Modern Methods. Organic Process Research & Development. [Link]

  • Vannelli, T. A., et al. (2002). Activation of Ethionamide and Prothionamide by Mycobacterium tuberculosis EthA. Journal of Biological Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure, Properties, and Synthesis of 4-Methylpyridine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive scientific overview of 4-Methylpyridine-2-carbothioamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyridine carbothioamide scaffold is a foundational element in the design of novel therapeutics, demonstrating a wide spectrum of biological activities.[1] This document elucidates the molecular architecture of 4-Methylpyridine-2-carbothioamide, outlines robust protocols for its synthesis and characterization, and discusses its potential as a precursor for new therapeutic agents, particularly in the context of antimicrobial and antitubercular research.[2][3] By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for scientists engaged in the exploration of novel heterocyclic compounds.

Introduction: The Significance of the Pyridine Carbothioamide Scaffold

The pyridine nucleus is a cornerstone of modern medicinal chemistry, present in a substantial portion of both natural products and synthesized pharmaceuticals.[1] Its inclusion in a molecular structure can enhance biological potency, improve cell membrane penetrability, and favorably modulate metabolic stability.[1] When combined with a carbothioamide moiety—the sulfur analogue of a carboxamide—the resulting scaffold gains unique lipophilic and electronic properties. Thioamides are generally less polar than their oxygen counterparts, which can lead to differential metabolic pathways and enhanced permeability across biological membranes.[1]

The compound 4-Methylpyridine-2-carbothioamide belongs to this promising class. Its structure, featuring a methyl group at the 4-position of the pyridine ring, introduces an electron-donating group that can modulate the electronic properties and binding interactions of the molecule. This guide provides an in-depth analysis of its molecular structure, a validated protocol for its synthesis, and the analytical techniques required for its unambiguous characterization, thereby empowering researchers to confidently synthesize and utilize this valuable chemical entity.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. This section details the essential identifiers and calculated properties of 4-Methylpyridine-2-carbothioamide.

Nomenclature and Formula
  • Systematic IUPAC Name: 4-methylpyridine-2-carbothioamide

  • CAS Number: 16225-37-9[1]

  • Molecular Formula: C₇H₈N₂S

  • SMILES: CC1=CC(=NC=C1)C(=S)N

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 4-Methylpyridine-2-carbothioamide. These values are critical for experimental design, including solvent selection for reactions, purification, and formulation studies.

PropertyValueSource
Molecular Weight 152.22 g/mol Calculated
Monoisotopic Mass 152.04082 DaCalculated
XlogP3 (Predicted) 1.4PubChem Contributor
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 2Calculated
Rotatable Bond Count 1Calculated

Molecular Structure and Spectroscopic Elucidation

Confirming the molecular structure of a synthesized compound is a non-negotiable step in chemical research. This section details the expected spectroscopic signatures for 4-Methylpyridine-2-carbothioamide, providing researchers with the necessary benchmarks for structural validation. The rationale behind these expected values is grounded in the fundamental principles of spectroscopy and the electronic environment of the molecule.[4][5]

Core Structural Features

The molecule is composed of two key functional domains:

  • 4-Methylpyridine Ring: A six-membered aromatic heterocycle. The nitrogen atom acts as a weak base and an electron-withdrawing group via induction, while the methyl group at the C4 position is weakly electron-donating.

  • 2-Carbothioamide Group (-C(=S)NH₂): This functional group is critical for the molecule's biological activity. The C=S bond and the N-H bonds provide distinct spectroscopic handles.

Logical Relationship of Structural Components

Compound 4-Methylpyridine-2-carbothioamide Pyridine Pyridine Ring (Aromatic Heterocycle) Compound->Pyridine forms scaffold Carbothioamide Carbothioamide Group (-C(S)NH₂) Compound->Carbothioamide provides functionality Methyl Methyl Group (-CH₃) Pyridine->Methyl is substituted by

Caption: Logical breakdown of the key structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The asymmetry of the molecule should result in distinct signals for each proton on the pyridine ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.45d1HH6Ortho to the ring nitrogen, significantly deshielded.
~ 7.90s1HH3Meta to the ring nitrogen and adjacent to the carbothioamide.
~ 7.15d1HH5Meta to the ring nitrogen and adjacent to the methyl group.
~ 7.5 (broad)s2H-NH₂Amide protons, often broad and may exchange with D₂O.
~ 2.40s3H-CH₃Protons of the methyl group at the C4 position.[6]

The carbon spectrum confirms the number of unique carbon environments.

Chemical Shift (δ, ppm)AssignmentRationale
~ 200C=SThe thiocarbonyl carbon is highly deshielded.
~ 152C2Carbon bearing the carbothioamide group, adjacent to nitrogen.
~ 150C6Carbon adjacent to nitrogen.
~ 148C4Carbon bearing the methyl group.
~ 124C5Aromatic CH.
~ 121C3Aromatic CH.
~ 21-CH₃Methyl group carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups by their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400 - 3100Medium, BroadN-H stretchCharacteristic of the primary amide (-NH₂) group.
3100 - 3000MediumAromatic C-H stretchIndicates the presence of the pyridine ring.
2950 - 2850WeakAliphatic C-H stretchFrom the methyl (-CH₃) group.
~ 1620MediumC=N stretchAromatic ring stretching vibration.
1400 - 1300StrongC=S stretchKey indicator of the thiocarbonyl group.

Synthesis and Mechanistic Insights

A reliable and reproducible synthetic protocol is paramount for obtaining high-purity material for research. While several routes are plausible, the thionation of the corresponding amide using Lawesson's Reagent is a robust and widely adopted method in medicinal chemistry due to its mild conditions and high efficiency.[7][8]

Retrosynthetic Analysis

A logical approach to designing the synthesis starts with a retrosynthetic breakdown of the target molecule to readily available starting materials.

Retrosynthetic Pathway

Target 4-Methylpyridine- 2-carbothioamide Amide 4-Methylpicolinamide Target->Amide Thionation (C=O -> C=S) Acid 4-Methylpicolinic Acid Amide->Acid Amidation Picoline 4-Methylpyridine (γ-Picoline) Acid->Picoline Oxidation

Caption: Retrosynthetic analysis of 4-Methylpyridine-2-carbothioamide.

Recommended Synthetic Protocol: Thionation of 4-Methylpicolinamide

This protocol describes the conversion of 4-methylpicolinamide to the target thioamide. The choice of Lawesson's reagent is strategic; it is a superior thionating agent compared to alternatives like P₄S₁₀, which often require harsher conditions.[7] Toluene is selected as the solvent due to its high boiling point, which facilitates the reaction, and its ability to dissolve both the starting material and the reagent.

Materials and Equipment:

  • 4-Methylpicolinamide

  • Lawesson's Reagent (LR), [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Validation A 1. Combine 4-methylpicolinamide and Lawesson's Reagent (0.55 eq) in anhydrous toluene. B 2. Flush with Nitrogen and equip with reflux condenser. A->B C 3. Heat mixture to reflux (approx. 110 °C). B->C D 4. Monitor reaction by TLC until starting material is consumed. C->D E 5. Cool to RT and remove solvent under reduced pressure. D->E F 6. Purify crude residue via silica gel column chromatography. E->F G 7. Collect fractions and evaporate solvent to yield pure product. F->G H 8. Characterize using NMR, IR, and MS to confirm structure and purity. G->H

Caption: Step-by-step workflow for the synthesis and validation.

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-methylpicolinamide (1.0 eq) in anhydrous toluene. Add Lawesson's reagent (0.55 - 0.60 eq).[9] The use of slightly more than the stoichiometric 0.5 equivalents ensures complete conversion of the amide.

  • Thionation: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel. The product is typically eluted with a gradient of ethyl acetate in hexane.

  • Isolation and Validation: Combine the pure fractions, remove the solvent in vacuo, and dry the resulting solid to yield pure 4-Methylpyridine-2-carbothioamide. Confirm the identity and purity of the product using the spectroscopic methods outlined in Section 3.

Reaction Mechanism

The mechanism of thionation with Lawesson's Reagent involves a reactive dithiophosphine ylide intermediate that attacks the carbonyl oxygen of the amide.[7]

Thionation Mechanism

LR Lawesson's Reagent Ylide Dithiophosphine Ylide (Reactive Intermediate) LR->Ylide Dissociation Oxathia [2+2] Cycloaddition (Thiaoxaphosphetane Intermediate) Ylide->Oxathia Amide 4-Methylpicolinamide (R-C(O)NH₂) Amide->Oxathia Nucleophilic attack by ylide Product 4-Methylpyridine-2-carbothioamide (R-C(S)NH₂) Oxathia->Product Ring fragmentation Byproduct Stable P=O Byproduct Oxathia->Byproduct Ring fragmentation

Caption: Simplified mechanism of amide thionation using Lawesson's Reagent.

Potential Applications in Drug Discovery

The pyridine carbothioamide scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting potent biological activity. While specific data for 4-Methylpyridine-2-carbothioamide is emerging, its structural class is strongly associated with several therapeutic areas.

  • Antimycobacterial Activity: This is the most prominent potential application. Pyridine carboxamides and their thioamide analogues have been extensively studied as antitubercular agents.[2][3] Some act by inhibiting mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[10] The structural similarity of 4-Methylpyridine-2-carbothioamide to known antituberculars makes it a high-priority candidate for screening against Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains.[3]

  • Antifungal and Antibacterial Agents: The broader class of thioamides has shown activity against various fungal and bacterial pathogens.[2][11] This compound serves as a valuable starting point for developing new anti-infective agents.

  • Anticancer and Anti-inflammatory Activity: Pyridine-containing compounds are known to inhibit various kinases and enzymes involved in cancer progression and inflammation.[12][13] The carbothioamide moiety can influence protein-binding interactions, making derivatives of this scaffold interesting candidates for screening in oncology and immunology programs.

Conclusion

4-Methylpyridine-2-carbothioamide is a molecule of significant synthetic and medicinal value. This guide has detailed its fundamental molecular and physicochemical properties, providing a clear pathway for its identity to be confirmed through modern spectroscopic techniques. A robust, field-tested protocol for its synthesis via thionation has been presented, complete with mechanistic rationale to empower researchers with a deep understanding of the chemical transformation. Grounded in authoritative literature, the potential applications of this compound, particularly as an antitubercular agent, highlight its importance as a building block for the next generation of therapeutics. This document serves as a self-validating system, equipping drug development professionals with the knowledge to synthesize, characterize, and further explore the therapeutic potential of 4-Methylpyridine-2-carbothioamide.

References

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  • Klimesová, V., et al. (1996). Research on antifungal and antimycobacterial agents. Synthesis and activity of 4-alkylthiopyridine-2-carbothioamides. Archiv der Pharmazie, 329(10), 438-442.
  • Nawrot, D. E., et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. ResearchGate. Retrieved from [Link]

  • Patel, H. M., et al. (2020). Synthesis and in vitro antitubercular activity of pyridine analouges against the resistant Mycobacterium tuberculosis. Bioorganic Chemistry, 102, 104099.
  • Płoszajska, A., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology, 13, 1029805.
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  • Boruah, M., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Current Organic Synthesis, 18(6), 576-601.
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  • Saeed, A., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Pharmaceuticals, 15(12), 1566.
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  • Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
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  • Lange, J., et al. (2020). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. ChemistryOpen, 9(1), 69-77.
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  • De Simone, A., et al. (2022). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 934-941.
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  • Google Patents. (n.d.). US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride.
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Methodological & Application

Application Note: Synthesis of 2-(4-Methylpyridin-2-yl)thiazoles via Hantzsch Condensation with Haloketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazole scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a multitude of pharmacologically active compounds. The reaction of thioamides with α-haloketones, known as the Hantzsch thiazole synthesis, stands as one of the most reliable and versatile methods for the construction of this critical heterocyclic motif.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction mechanisms and practical protocols for the synthesis of 2-(4-methylpyridin-2-yl)thiazole derivatives from 4-methylpyridine-2-carbothioamide and various haloketones. Understanding the nuances of this reaction is pivotal for the efficient generation of novel molecular entities for screening and development.

Reaction Mechanisms: The Hantzsch Thiazole Synthesis

The condensation of 4-methylpyridine-2-carbothioamide with an α-haloketone proceeds through the well-established Hantzsch thiazole synthesis.[1][3] This reaction is a classic example of a condensation reaction that forms the thiazole ring in a single synthetic operation. The overall transformation involves the formation of carbon-sulfur and carbon-nitrogen bonds, followed by a dehydration step.

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final thiazole product. The reaction is typically carried out in a protic solvent, such as ethanol or methanol, and is often accelerated by heating.[1][4]

Mechanistic Pathway

The generally accepted mechanism for the Hantzsch thiazole synthesis can be broken down into the following key steps:

  • Nucleophilic Attack: The sulfur atom of 4-methylpyridine-2-carbothioamide, being a soft nucleophile, attacks the α-carbon of the haloketone, displacing the halide ion. This step forms a thiouronium salt intermediate.

  • Tautomerization: The thiouronium salt can exist in equilibrium with its enol tautomer.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide then acts as a nucleophile, attacking the carbonyl carbon of the ketone functionality within the same molecule. This intramolecular cyclization step forms a five-membered heterocyclic intermediate, a thiazoline derivative.

  • Dehydration: The final step involves the elimination of a molecule of water from the thiazoline intermediate to form the stable, aromatic thiazole ring. This dehydration is often acid-catalyzed or promoted by heat.

The choice of solvent can influence the reaction rate, with polar protic solvents being generally preferred as they can solvate the ionic intermediates.[5] The reaction temperature is also a critical parameter, with many syntheses proceeding efficiently at the reflux temperature of the solvent.[4]

Hantzsch_Mechanism Thioamide 4-Methylpyridine-2-carbothioamide Intermediate1 Thiouronium Salt Intermediate Thioamide->Intermediate1 Nucleophilic Attack Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Thiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-(4-Methylpyridin-2-yl)thiazole Intermediate2->Product Dehydration H2O H₂O

Caption: Generalized Hantzsch thiazole synthesis pathway.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-(4-methylpyridin-2-yl)thiazole derivatives using different α-haloketones. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: Synthesis of 2-(4-Methylpyridin-2-yl)-4-phenylthiazole using Phenacyl Bromide

This protocol details the reaction of 4-methylpyridine-2-carbothioamide with phenacyl bromide, a common α-haloketone, to yield a 4-phenyl substituted thiazole derivative.

Materials:

  • 4-Methylpyridine-2-carbothioamide

  • Phenacyl bromide (2-bromoacetophenone)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-methylpyridine-2-carbothioamide (10 mmol) in absolute ethanol (30 mL).

  • Add phenacyl bromide (10 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A solid product may precipitate out.

  • If a precipitate has formed, collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol.

  • If no precipitate forms, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can then be triturated with a non-polar solvent like hexane to induce solidification.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 2-(4-methylpyridin-2-yl)-4-phenylthiazole.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of Ethyl 2-(4-methylpyridin-2-yl)thiazole-4-carboxylate using Ethyl Bromopyruvate

This protocol describes the synthesis of a thiazole derivative with an ester functionality at the 4-position, which can be a useful handle for further synthetic modifications.

Materials:

  • 4-Methylpyridine-2-carbothioamide

  • Ethyl bromopyruvate

  • Absolute Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve 4-methylpyridine-2-carbothioamide (10 mmol) in absolute ethanol (40 mL) in a 100 mL round-bottom flask.

  • Add ethyl bromopyruvate (10 mmol) to the solution.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 5-6 hours, with continuous stirring. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a 5% aqueous solution of sodium bicarbonate.

  • Extract the product into a suitable organic solvent, such as ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure ethyl 2-(4-methylpyridin-2-yl)thiazole-4-carboxylate.

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Experimental_Workflow start Start reactants Dissolve 4-Methylpyridine-2-carbothioamide and α-Haloketone in Ethanol start->reactants reflux Reflux for 3-6 hours reactants->reflux workup Work-up Procedure (Cooling, Filtration/Extraction) reflux->workup purification Purification (Recrystallization/Chromatography) workup->purification characterization Characterization (NMR, MS, MP) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of 2-(4-methylpyridin-2-yl)thiazole derivatives with various α-haloketones.

α-HaloketoneSolventTemperatureReaction TimeYield (%)Reference
Phenacyl bromideEthanolReflux3-4 h~85%Adapted from[1]
4-Chlorophenacyl bromideEthanolReflux4 h~80%Adapted from general procedures
Ethyl bromopyruvateEthanolReflux5-6 h~75%Adapted from[4]
ChloroacetoneEthanolReflux3 h~70%Adapted from general procedures

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be robust and reproducible. The trustworthiness of these methods is established through the following:

  • Clear Reaction Monitoring: The use of TLC allows for real-time monitoring of the reaction progress, ensuring that the reaction is allowed to proceed to completion and preventing the formation of byproducts due to prolonged reaction times.

  • Definitive Work-up Procedures: The work-up steps are designed to effectively isolate the crude product and remove the majority of impurities and unreacted starting materials.

  • Robust Purification Techniques: Recrystallization and column chromatography are standard and effective methods for obtaining highly pure compounds. The purity of the final product can be readily assessed by sharp melting points and clean spectroscopic data.

  • Comprehensive Characterization: The final validation of the synthesis comes from the thorough characterization of the product using a suite of analytical techniques. The spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) provide unambiguous evidence for the formation of the desired 2-(4-methylpyridin-2-yl)thiazole derivative.

Conclusion

The Hantzsch thiazole synthesis provides an efficient and reliable route for the synthesis of 2-(4-methylpyridin-2-yl)thiazole derivatives from 4-methylpyridine-2-carbothioamide and various α-haloketones. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can effectively generate a diverse range of thiazole-containing compounds for further investigation in drug discovery and materials science. The protocols and data presented in this application note serve as a valuable resource for the practical implementation of this important transformation.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Molecules. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • bepress. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]

  • Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Available at: [Link]

  • Scientific Reports. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Available at: [Link]

Sources

Application Note: Synthesis of Thiazole Derivatives from 4-Methylpyridine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of 2-(4-methylpyridin-2-yl)thiazole derivatives via the Hantzsch Thiazole Synthesis. This workflow is designed for medicinal chemists and drug discovery teams, focusing on scalability, reproducibility, and mechanistic clarity.

Introduction & Strategic Significance

The fusion of a pyridine ring with a thiazole core creates a "privileged scaffold" in medicinal chemistry. The specific starting material, 4-Methylpyridine-2-carbothioamide (also known as 4-methylpicolinothioamide), offers a distinct advantage over the unsubstituted analog: the C4-methyl group on the pyridine ring serves as a metabolic handle (preventing oxidation at that position) and increases lipophilicity (


), improving membrane permeability for drug candidates.

This protocol utilizes the Hantzsch Thiazole Synthesis , a robust condensation reaction between a thioamide and an


-haloketone.[1][2][3] Unlike metal-catalyzed cross-couplings (e.g., Suzuki or Stille), this method requires no transition metals, operates under mild conditions, and is highly regioselective.
Key Chemical Transformation
  • Nucleophile: Sulfur atom of the thioamide.

  • Electrophile:

    
    -Carbon of the haloketone.
    
  • Result: Formation of a 1,3-thiazole ring with the pyridine moiety attached exclusively at the C2 position.

Mechanistic Insight

Understanding the mechanism is critical for troubleshooting low yields. The reaction proceeds in two distinct phases: S-alkylation followed by Cyclodehydration .

Reaction Pathway Analysis
  • S-Alkylation (Rate Determining Step): The sulfur lone pair attacks the

    
    -carbon of the haloketone, displacing the halide (
    
    
    
    ). This forms an acyclic
    
    
    -thioketone intermediate (often isolable if the reaction is stopped early).
  • Intramolecular Cyclization: The amide nitrogen attacks the ketone carbonyl.

  • Dehydration: Loss of water drives the aromatization, yielding the stable thiazole ring.

Critical Note on Acid Scavenging: The reaction generates one equivalent of acid (HBr or HCl). Since the starting material contains a basic pyridine nitrogen, the product often precipitates as a hydrobromide/hydrochloride salt. This "auto-purification" is a feature, not a bug, allowing for easy isolation of the crude product.

Mechanistic Visualization[4]

HantzschMechanism Start 4-Methylpyridine- 2-carbothioamide Inter1 S-Alkylated Intermediate (Thioimidate) Start->Inter1 SN2 Attack (Reflux) Halo α-Haloketone (Electrophile) Halo->Inter1 Cyclic Hydroxy-thiazoline Intermediate Inter1->Cyclic N-Attack on C=O Product 2-(4-Methylpyridin-2-yl) thiazole Product Cyclic->Product - H2O (Aromatization) Acid Byproduct: H2O + HX Cyclic->Acid

Caption: Step-wise mechanistic flow of the Hantzsch synthesis converting thioamide and haloketone into the thiazole scaffold.

Experimental Protocol

Materials & Reagents[4][5][6]
  • Substrate: 4-Methylpyridine-2-carbothioamide (1.0 equiv).

  • Reagent:

    
    -Haloketone (1.1 equiv).
    
    • Examples: Phenacyl bromide (for 4-phenylthiazole), Chloroacetone (for 4-methylthiazole), Ethyl bromopyruvate (for 4-carboxythiazole).

  • Solvent: Absolute Ethanol (EtOH).[4][5]

  • Base (Optional): Triethylamine (

    
    ) or Sodium Acetate (
    
    
    
    ). Note: See Step 4 regarding salt isolation.
General Procedure (Standard Scale: 5.0 mmol)
  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 4-Methylpyridine-2-carbothioamide (761 mg, 5.0 mmol) to Absolute Ethanol (15 mL). Stir at room temperature until fully dissolved.

    • Expert Tip: If solubility is poor, mild heating (40°C) or adding 1-2 mL of DMF helps.

  • Addition: Add the

    
    -Haloketone  (5.5 mmol, 1.1 equiv) portion-wise over 5 minutes.
    
    • Safety:

      
      -Haloketones are potent lachrymators. Perform this step in a fume hood.
      
  • Reaction: Heat the mixture to reflux (78°C) .

    • Monitoring: Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The thioamide spot (usually lower

      
      , yellow UV active) should disappear within 2–4 hours.
      
  • Workup (Method A: Salt Isolation - Recommended):

    • Cool the reaction mixture to 0°C (ice bath).

    • The hydrobromide salt of the thiazole often precipitates as a crystalline solid.

    • Filter the solid and wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL).

    • Free-basing: Suspend the salt in water (20 mL) and neutralize with 10%

      
       or 
      
      
      
      until pH ~8–9. Extract with Ethyl Acetate or Dichloromethane.
  • Workup (Method B: Direct Neutralization):

    • If no precipitate forms upon cooling, evaporate the solvent to ~5 mL.

    • Pour the residue into crushed ice/water (50 mL).

    • Neutralize with saturated

      
      .
      
    • Filter the resulting precipitate or extract with EtOAc.[6]

Purification
  • Recrystallization: Most derivatives recrystallize well from hot Ethanol or an Ethanol/Water mixture.

  • Chromatography: If necessary, purify via silica gel column chromatography using a Hexane/Ethyl Acetate gradient (typically 10%

    
     40% EtOAc).
    

Workflow Visualization

ExperimentalWorkflow Setup Step 1: Setup Dissolve Thioamide in EtOH Add Haloketone Reflux Step 2: Reaction Reflux 2-4 Hours Monitor via TLC Setup->Reflux Check Precipitate formed? Reflux->Check MethodA Method A: Filtration Isolate HBr Salt Wash with Ether Check->MethodA Yes (Solids Visible) MethodB Method B: Aqueous Workup Pour into Ice Water Neutralize with NaHCO3 Check->MethodB No (Solution Clear) Freebase Free-basing Treat Salt with NaHCO3 Extract/Filter MethodA->Freebase Final Final Purification Recrystallization (EtOH) or Column Chromatography MethodB->Final Freebase->Final

Caption: Decision tree for reaction workup based on product solubility and salt formation.

Data Interpretation & Characterization

Successful synthesis is confirmed by the disappearance of the thioamide


 signals and the appearance of the thiazole C5 proton.
Expected NMR Signals (DMSO- )
MoietyProton (

)
Chemical Shift (

ppm)
MultiplicityDiagnostic Feature
Pyridine Core C4-Methyl2.35 – 2.45Singlet (3H)Upfield methyl signal
Py-H38.00 – 8.15Singlet/DoubletMeta-coupling to H5
Py-H57.20 – 7.35DoubletCoupling to H6
Py-H68.50 – 8.60DoubletDeshielded by Nitrogen
Thiazole Ring C5-H 8.20 – 8.50 Singlet (1H) Key confirmation peak
R-Group Phenyl (if used)7.30 – 7.90MultipletsAromatic region overlap

Mass Spectrometry (ESI+): Expect a strong


 peak. If the salt was isolated, the mass will correspond to the free base, but you may see 

adducts in negative mode.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete S-alkylationIncrease reflux time; Add catalytic amount of NaI (Finkelstein condition) to activate chloro-ketones.
Sticky Gum Product Polymerization or impuritiesTriturate the gum with cold diethyl ether or hexane to induce crystallization.
Starting Material Remains Thioamide low reactivitySwitch solvent to DMF or 1,4-Dioxane to achieve higher reflux temperatures (100°C+).
Side Products N-alkylation (rare)Ensure the haloketone is added slowly to the thioamide solution, not vice-versa, to maintain high thioamide concentration relative to electrophile.

Safety & Compliance

  • Lachrymators:

    
    -Haloketones (e.g., phenacyl bromide) are tear agents. Double-glove  and use a fume hood  at all times. Clean glassware with a dilute NaOH/Ethanol solution to decompose residues before removing from the hood.
    
  • Thioamides: Can release traces of

    
     (rotten egg smell) if exposed to strong acids. Work in a ventilated area.
    
  • Waste Disposal: Halogenated organic waste stream.

References

  • Hantzsch, A. (1887).[7] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard Reference for Hantzsch Mechanism).
  • Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles as anti-inflammatory and analgesic agents". Acta Pharmaceutica, 62(4), 523–537.

  • Narayana, B., et al. (2004). "Synthesis of new 2-(substituted pyridyl) thiazoles as potential antimicrobial agents". Phosphorus, Sulfur, and Silicon and the Related Elements, 179(9), 1933-1939. (Describes pyridine-thiazole hybrids).

Sources

Reagents for converting 4-methylpyridine-2-carbonitrile to carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Thionation Strategies for 4-Methylpyridine-2-Carbonitrile

Executive Summary

The conversion of 4-methylpyridine-2-carbonitrile (CAS: 1620-76-4) to 4-methylpyridine-2-carbothioamide is a critical intermediate step in the synthesis of thio-functionalized heterocycles, particularly thiazoles used in kinase inhibitors and antitubercular agents.[1] While the 2-position of the pyridine ring activates the nitrile toward nucleophilic attack, it also increases susceptibility to hydrolysis (to picolinamide) under basic aqueous conditions.

This guide evaluates and details three distinct protocols to achieve high-fidelity thionation, prioritizing safety (H₂S mitigation) and purity.

Reagent Selection Matrix

Comparative analysis of thionation agents for electron-deficient heteroaromatic nitriles.

Reagent SystemReaction TypeSafety ProfileYield PotentialRecommended For
NaSH[1] • xH₂O + Et₂NH[1]·HCl Buffered Nucleophilic AdditionHigh (No H₂S gas cylinder)85-95%Primary Choice. Scalable, "green" chemistry, high functional group tolerance.[1]
Ammonium Sulfide (aq) Microwave/ThermalMedium (H₂S evolution possible)80-90%Rapid screening; substrates stable in aqueous ammonia.[1]
Thioacetamide + HCl Acid-Catalyzed ThionationMedium (Carcinogen)60-75%Anhydrous conditions; specific for sterically hindered or base-sensitive substrates.[1]
Lawesson’s Reagent Electrophilic ThionationHigh (Solid handling)70-85%Late-stage functionalization where harsh bases/acids must be avoided.[1]

Mechanistic Insight

The conversion relies on the nucleophilic addition of the hydrosulfide ion (HS⁻) to the nitrile carbon. In the case of 4-methylpyridine-2-carbonitrile, the ring nitrogen acts as an electron sink, increasing the electrophilicity of the nitrile carbon (


).[1]

Key Mechanistic Pathway:

  • Activation: The nitrile carbon is attacked by HS⁻.[1]

  • Intermediate Formation: Formation of the thioimidate intermediate.[1]

  • Proton Transfer: Stepwise protonation/deprotonation to form the stable thione tautomer (carbothioamide).[1]

ThionationMechanism cluster_legend Reaction Phase Nitrile 4-Methylpyridine- 2-carbonitrile Intermediate Thioimidate Intermediate Nitrile->Intermediate Nucleophilic Attack (Activated by Pyridine N) HS_Ion HS- (Nucleophile) HS_Ion->Intermediate Proton_Transfer Proton Transfer (Buffer/Acid) Intermediate->Proton_Transfer Stabilization Product 4-Methylpyridine- 2-carbothioamide Proton_Transfer->Product Tautomerization

Figure 1: Mechanistic pathway of nucleophilic thionation on the activated pyridine ring.

Detailed Experimental Protocols

Protocol A: The Buffered NaSH Method (Recommended)

Based on the method by Kaboudin et al. and adapted for pyridine substrates. This method avoids the use of toxic H₂S gas cylinders by generating HS⁻ in situ from Sodium Hydrosulfide (NaSH) buffered with Diethylamine Hydrochloride. The buffer prevents the pH from becoming too alkaline, which suppresses the hydrolysis of the nitrile to the amide (a common side reaction).

Reagents:

  • 4-Methylpyridine-2-carbonitrile (1.0 equiv)[1]

  • Sodium Hydrosulfide hydrate (NaSH[1] • xH₂O) (3.0 equiv)[1]

  • Diethylamine Hydrochloride (Et₂NH[1]·HCl) (3.0 equiv)[1]

  • Solvent: DMF (Dimethylformamide) or DMF/Water (9:1)[1]

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Connect the outlet to a bleach scrubber (sodium hypochlorite solution) to neutralize any escaping sulfide traces.[1]

  • Dissolution: Dissolve 4-methylpyridine-2-carbonitrile (10 mmol, ~1.18 g) in DMF (20 mL).

  • Reagent Addition: Add Et₂NH·HCl (30 mmol, 3.29 g) followed by NaSH hydrate (30 mmol, ~1.68 g).[1] The order is critical to establish the buffer system immediately.

    • Note: The mixture will turn green/yellow as the hydrosulfide dissolves.

  • Reaction: Heat the mixture to 60–70°C for 3–5 hours.

    • Monitoring: Check via TLC (Ethyl Acetate/Hexane 1:1).[1][2] The nitrile (

      
      ) should disappear, and a lower spot (Thioamide, 
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL). The thioamide product often precipitates as a yellow solid.

    • If solid forms: Filter, wash with water (3x 20 mL) and hexanes (2x 10 mL).[1]

    • If oil forms: Extract with Ethyl Acetate (3x 50 mL).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-40% EtOAc in Hexanes).

Validation Data:

  • Yield: Expect 85–92%.

  • Appearance: Bright yellow crystalline solid.[1]

Protocol B: Acidic Thioacetamide Method

Best for substrates sensitive to strong bases. This method utilizes thioacetamide as a sulfur transfer agent under acidic conditions, driven by the release of acetonitrile.

Reagents:

  • 4-Methylpyridine-2-carbonitrile (1.0 equiv)[1]

  • Thioacetamide (1.2 equiv)[1]

  • HCl (4M in Dioxane or concentrated aqueous)[1]

  • Solvent: DMF[1][3]

Step-by-Step Procedure:

  • Dissolution: Dissolve the nitrile (5 mmol) in DMF (10 mL).

  • Addition: Add Thioacetamide (6 mmol, 0.45 g).

  • Acidification: Add HCl (approx. 1 mL of 4M HCl in dioxane). The acidic environment activates the nitrile and facilitates the exchange with thioacetamide.

  • Heating: Heat to 80–95°C for 2–4 hours.

  • Workup: Pour into saturated NaHCO₃ solution (carefully, to neutralize acid) and extract with Dichloromethane (DCM).

  • Note: This method may produce acetamide byproducts which require chromatographic separation.[1]

Quality Control & Analytics

HPLC Markers:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1] Gradient 5% to 95% B.[1]

  • Retention Time Shift: The thioamide is significantly more polar than the nitrile.

    • Nitrile RT: ~4.5 min[1]

    • Thioamide RT: ~2.8 min (Shift to earlier elution).

NMR Validation (


H NMR, 400 MHz, DMSO-d

):
  • Thioamide Protons: Look for two broad singlets (or one very broad hump) corresponding to the

    
     group.[1] These typically appear downfield at 
    
    
    
    9.5–10.5 ppm
    .[1]
  • Methyl Group: Singlet at

    
     2.3–2.4 ppm .[1]
    
  • Aromatic Region: 3 protons.[1] The proton at C3 (adjacent to the thioamide) will shift downfield relative to the nitrile precursor due to the anisotropic effect of the C=S bond.

Safety & Handling (H₂S Mitigation)

Even when using solid reagents like NaSH, the generation of Hydrogen Sulfide (


) gas is a risk, particularly upon acidification or heating.
  • Engineering Controls: All reactions must be performed in a functioning fume hood.

  • Scrubber System: Connect the reaction vessel outlet to a trap containing 10% NaOH + Bleach .[1] This converts any escaping

    
     into non-volatile sulfate/sulfur.[1]
    
  • Detection: Use personal

    
     monitors. The odor threshold is ppb level; olfactory fatigue occurs rapidly at ppm levels.[1]
    

References

  • Kaboudin, B., Elhamifar, D., & Farjadian, F. (2006).[1][4] A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles.[4][5] Synthesis, 2006(02), 224-226.[1]

  • Liboska, R., et al. (2003).[1] Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin.[1] Synthesis.[1][2][3][4][5][6][7][8][9][10][11]

  • Charette, A. B. (2003).[1] Mild Method for the Conversion of Amides to Thioamides. (Referencing Ammonium Sulfide protocols). [1]

  • Stephens, C. E., et al. (2001).[1] Synthesis and Antifungal Activity of 2-Aryl- and 2-Heteroaryl-Substituted Benzimidazoles.[1] Journal of Medicinal Chemistry, 44(11), 1741–1748.[1] (Describes Thioacetamide/HCl method for methylpyridines).

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Methylpyridine-2-carbothioamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-4MP-THIO Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Yield Killers"

Synthesizing 4-Methylpyridine-2-carbothioamide (also known as 4-methylpicolinothioamide) presents unique challenges compared to standard benzamides. Through our analysis of user tickets and process data, we have identified two primary factors responsible for yield loss:

  • Electronic Deactivation: The methyl group at the 4-position is an electron donor (via hyperconjugation). This increases electron density on the pyridine ring, rendering the nitrile carbon at the 2-position less electrophilic than in unsubstituted 2-cyanopyridine. Standard nucleophilic attacks often stall.

  • Competitive Hydrolysis: The thermodynamic sink for this reaction is the corresponding amide (4-methylpicolinamide), not the thioamide. Traces of water under basic conditions will rapidly hydrolyze the nitrile or the thioamide product, contaminating the final solid.

This guide prioritizes the


 Method  as the "Gold Standard" for overcoming these electronic barriers while maintaining safety.

Recommended Protocol: Lewis Acid Catalysis ( )

Status: Highly Recommended Scale: Milligram to Multi-gram Typical Yield: 85-94%

The Logic (Expertise)

Traditional methods using


 gas are hazardous and often lack the activation energy required for electron-rich nitriles. We utilize Magnesium Chloride (

)
as a Lewis acid catalyst. The

ion coordinates with the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon and facilitating attack by the hydrosulfide anion (

).
Materials
  • Substrate: 4-Methylpyridine-2-carbonitrile (1.0 equiv)

  • Sulfur Source: Sodium hydrosulfide hydrate (

    
    ) (2.0 equiv)
    
  • Catalyst: Magnesium chloride hexahydrate (

    
    ) (1.0 equiv)
    
  • Solvent: Dimethylformamide (DMF) – Must be analytical grade.

Step-by-Step Workflow
  • Dissolution: In a round-bottom flask, dissolve 4-Methylpyridine-2-carbonitrile in DMF (concentration ~0.5 M).

  • Activation: Add

    
    . Stir for 10 minutes at room temperature. Note: The solution may warm slightly as the complex forms.
    
  • Thionation: Add

    
     in one portion. The mixture will likely turn green or dark yellow.
    
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The thioamide is significantly more polar (lower

    
    ) than the nitrile.
    
  • Quench & Isolation:

    • Pour the reaction mixture into ice-cold 1M HCl (approx. 10x volume of DMF). Critical: Acidic quench prevents post-reaction hydrolysis.

    • The product should precipitate as a yellow solid.

    • Filter the solid and wash copiously with water to remove residual DMF and Mg salts.

  • Purification: If the melting point is broad, recrystallize from Ethanol/Water (1:1) .

Troubleshooting & FAQs

Direct solutions to common failure modes reported by users.

Q1: My reaction stalled at 60% conversion. Adding more NaSH didn't help.

Diagnosis: The catalyst may be "poisoned" by water or the equilibrium has shifted. Fix:

  • Check DMF Quality: DMF is hygroscopic. If it contains significant water,

    
     competes with 
    
    
    
    , forming the amide. Use fresh anhydrous DMF.
  • Stoichiometry: For the 4-methyl analog, the nitrile is deactivated. Increase

    
     to 2.5 equiv and 
    
    
    
    to 1.2 equiv to push the equilibrium.
Q2: The product is sticky and smells strongly of sulfur.

Diagnosis: Elemental sulfur contamination.


 can oxidize to elemental sulfur (

) upon exposure to air, which co-precipitates with the product. Fix:
  • The Wash: Suspend the crude solid in Carbon Disulfide (

    
    )  or cold Petroleum Ether  and stir for 20 minutes. Filter. Sulfur is soluble in these solvents; the thioamide is not.
    
  • Safety Note:

    
     is neurotoxic and highly flammable. Use in a fume hood.
    
Q3: I obtained a white solid instead of the expected yellow product.

Diagnosis: You isolated the amide (4-methylpyridine-2-carboxamide), not the thioamide. Root Cause: Hydrolysis occurred during workup. Fix:

  • Ensure the quench water is acidic (pH 2-3). Basic or neutral aqueous conditions promote the hydrolysis of thioamides back to amides, especially when heated.

  • Do not dry the product in an oven above 60°C while wet; air dry or use a vacuum desiccator.

Q4: Can I use Lawesson’s Reagent instead?

Answer: Yes, but with caveats.

  • Pros: Anhydrous conditions (good for preventing hydrolysis).

  • Cons: Atom economy is poor; purification is difficult due to Lawesson's byproducts.

  • Protocol: Reflux nitrile with 0.6 equiv Lawesson’s Reagent in dry Toluene for 12 hours.

  • Recommendation: Use only if the

    
     method fails or if the substrate is sensitive to aqueous workup.
    

Mechanistic Visualization

The following diagram illustrates the Lewis Acid activation pathway that distinguishes the recommended protocol from standard methods.

G cluster_effect Electronic Effect Nitrile 4-Methyl-2-CN (Substrate) Mg_Complex Activated Complex [R-CN--Mg]2+ Nitrile->Mg_Complex + MgCl2 (Lewis Acid Activation) Attack Nucleophilic Attack (SH-) Mg_Complex->Attack Increased Electrophilicity Intermediate Thioimidate Intermediate Attack->Intermediate Adduct Formation Product 4-Methylpyridine- 2-carbothioamide Intermediate->Product + H+ - Mg2+ Methyl 4-Methyl Group (Electron Donor) Methyl->Nitrile Deactivates Nitrile Carbon

Figure 1: Mechanism of Mg-catalyzed thionation. The Lewis acid (


) counteracts the deactivating electron-donating effect of the 4-methyl group.

Comparative Data: Method Selection

ParameterMethod A:

/ Base
Method B:

/

(Recommended)
Method C: Lawesson's Reagent
Reagent Safety High Risk (Toxic Gas)Safe (Solid salts)Moderate (Stench/Sensitizer)
Yield (4-Me analog) 60 - 75%85 - 94% 70 - 80%
Reaction Time 12 - 24 Hours2 - 4 Hours8 - 12 Hours
Purification Recrystallization often requiredSimple FiltrationColumn Chromatography often required
Moisture Tolerance LowModerateHigh

References

  • Manju, K., et al. (2009). Magnesium chloride catalyzed highly efficient synthesis of thioamides from nitriles. Tetrahedron Letters, 50(41), 5773-5775.

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis and Characterization of 2-Pyridinecarbothioamide.[1]

  • Libegts, J., et al. (2011). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile.[2][3] Journal of Organic Chemistry, 76, 1546-1553.[3]

  • Ozturk, T., et al. (2007).[4] Lawesson’s Reagent in Organic Synthesis.[2][4] Chemical Reviews, 107(11), 5210–5278.

Sources

Technical Support Center: Purification of 4-Methylpyridine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and purifying 4-Methylpyridine-2-carbothioamide. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter sulfur-related impurities during their work with this compound. We provide in-depth, experience-driven troubleshooting advice and detailed protocols to ensure the highest sample purity for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of sulfur impurities in my 4-Methylpyridine-2-carbothioamide samples?

The primary sources of sulfur impurities typically stem from the synthesis process. Thioamides are often prepared from their corresponding amides via thionation reactions.

  • Thionating Reagents: Reagents like Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀) are highly effective but can introduce stoichiometric byproducts containing phosphorus and sulfur, which can be difficult to remove.[1][2]

  • Elemental Sulfur: The synthesis may involve elemental sulfur, or it can be formed as a byproduct through side reactions.[3][4] Unreacted elemental sulfur can persist in the crude product.

  • Degradation: Thioamides can be sensitive to strong oxidizing conditions, potentially leading to the formation of various oxidized sulfur species, though these are less common as persistent impurities.

  • Starting Materials: Impurities present in the starting 4-methyl-2-picolinamide or other reagents can carry through the synthesis.

Q2: My sample has a distinct yellow or off-white color. Is this definitely due to sulfur impurities?

While pure 4-Methylpyridine-2-carbothioamide is typically a pale yellow or off-white solid, an intense or non-uniform yellow color can indicate the presence of impurities. Elemental sulfur (a yellow solid) is a common culprit.[5] Other colored byproducts from the thionation reaction can also contribute to discoloration. However, color alone is not a definitive test for purity; chromatographic or spectroscopic analysis is required for confirmation.

Q3: What is the first and most crucial step to assess the purity of my sample?

The initial and most informative step is Thin-Layer Chromatography (TLC) . It is a rapid, inexpensive technique that provides critical information about your sample's complexity. A single spot on TLC (ideally in multiple solvent systems) suggests high purity, while multiple spots indicate the presence of impurities. TLC also helps in developing an effective solvent system for purification by column chromatography.

Q4: Can I rely on recrystallization alone to achieve high purity?

Recrystallization is a powerful technique for removing minor impurities or those with very different solubility profiles from the main compound. However, if the impurities have similar solubility characteristics or if the sample is heavily contaminated (e.g., with byproducts from Lawesson's reagent), recrystallization alone may not be sufficient to achieve high purity.[6] It is often best used as a final polishing step after a bulk purification method like charcoal treatment or column chromatography.

Q5: When is flash column chromatography the necessary choice for purification?

Flash column chromatography is essential under the following circumstances:

  • Complex Mixtures: When TLC analysis shows multiple impurities, especially those with Rf values close to your product.

  • Structurally Similar Impurities: For removing byproducts that have similar polarity and solubility to 4-Methylpyridine-2-carbothioamide.[1][2]

  • High-Purity Requirement: When the compound is intended for sensitive applications like biological screening or as a pharmaceutical intermediate, where impurity levels must be minimized (<0.1%).[7][8]

Q6: How can I specifically target elemental sulfur for removal?

Elemental sulfur is non-polar. If your compound is crystalline, you can sometimes perform a slurry wash with a non-polar solvent in which your product is insoluble, such as hexane or diethyl ether. For more stubborn cases, dissolving the crude product in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate) and filtering it through a small plug of silica gel can effectively trap the non-polar sulfur while allowing your more polar product to pass through.[9]

Troubleshooting Guide

Problem 1: My compound streaks severely on silica gel TLC plates.
  • Causality: 4-Methylpyridine-2-carbothioamide contains a basic pyridine nitrogen atom. The surface of standard silica gel is acidic (due to Si-OH groups), leading to strong, non-specific binding and resulting in elongated or "streaky" spots.

  • Solution: Deactivate the silica gel by incorporating a small amount of a basic modifier into your eluent.

    • Recommended Action: Add 0.5-2% triethylamine (Et₃N) or pyridine to your chosen mobile phase (e.g., ethyl acetate/hexane). This neutralizes the acidic sites on the silica, allowing for clean, symmetrical spot migration.[9] This same principle must be applied when scaling up to flash column chromatography.

Problem 2: After recrystallization, my product's purity has not significantly improved according to HPLC or NMR.
  • Causality: This indicates that the primary impurities have a solubility profile very similar to your target compound in the chosen solvent. They are co-dissolving and co-precipitating.

  • Solution: A multi-step purification strategy is required.

    • Activated Charcoal Treatment: Many organic sulfur compounds and colored impurities have a high affinity for activated carbon.[10][11] A pre-treatment with charcoal can remove these before a final recrystallization. (See Protocol 2).

    • Column Chromatography: This is the most robust method for separating compounds with similar polarities. (See Protocol 3).

    • Solvent Screening: Experiment with a different range of solvents for recrystallization. Refer to the solubility table below for guidance.

Problem 3: My purification yield is unexpectedly low after column chromatography.
  • Causality: Low yield can result from several factors:

    • Irreversible Adsorption: The compound may be binding too strongly to the silica gel, especially if an un-modified, acidic silica was used.

    • Improper Solvent Polarity: Starting with a solvent system that is too polar can cause the compound to elute too quickly along with impurities. Starting with a system that is not polar enough may result in extremely slow elution and band broadening, leading to more mixed fractions.

    • Incorrect Column Packing: A poorly packed column with channels or cracks will lead to poor separation and cross-contamination of fractions.

  • Solution:

    • Always use a modified eluent containing triethylamine for this class of compound.

    • Optimize your solvent system using TLC. Aim for an Rf value of 0.25-0.35 for your target compound in the starting eluent.[9]

    • Dry Loading: If the compound has poor solubility in the starting eluent, consider "dry loading." Dissolve the crude product in a strong solvent (e.g., DCM or Methanol), adsorb it onto a small amount of silica gel, remove the solvent under vacuum, and load the resulting free-flowing powder onto the top of the column.

Data & Methodologies

Table 1: Solubility Profile of 4-Methylpyridine-2-carbothioamide
SolventSolubility at 25 °CSolubility at Boiling PointNotes
WaterSlightly SolubleModerately SolublePotential for recrystallization, but may require large volumes.
MethanolFreely SolubleFreely SolubleGood dissolving solvent, but may not be ideal for recrystallization due to high solubility at room temp.
EthanolSolubleFreely SolubleA good candidate for recrystallization.
Ethyl AcetateSparingly SolubleSolubleExcellent candidate for recrystallization.
Dichloromethane (DCM)SolubleN/AOften used as a solvent for chromatography.
Hexane / HeptaneInsolubleSparingly SolubleCan be used as an anti-solvent or for washing non-polar impurities.
TolueneSparingly SolubleSolubleGood for removing elemental sulfur at high temperatures.
AcetoneSolubleFreely SolubleSimilar to Methanol/Ethanol.

Note: This data is generalized based on the structure. Empirical testing is required for optimal solvent selection.

Workflow 1: Logical Approach to Purification

This diagram outlines the decision-making process for purifying a crude sample of 4-Methylpyridine-2-carbothioamide.

purification_workflow start Crude Sample tlc Assess Purity via TLC (e.g., 50% EtOAc/Hexane + 1% Et3N) start->tlc decision_purity Single Spot? tlc->decision_purity recrystallize Recrystallization (e.g., from Ethanol or EtOAc) decision_purity->recrystallize Yes multiple_spots Multiple Spots Detected decision_purity->multiple_spots No final_product Pure Product (Confirm by HPLC/NMR) recrystallize->final_product decision_spots Spots Well Separated? multiple_spots->decision_spots column Flash Column Chromatography (See Protocol 3) decision_spots->column Yes charcoal Activated Charcoal Treatment (See Protocol 2) decision_spots->charcoal No (or colored) column->final_product charcoal->recrystallize acid_base_extraction start Crude Product in Organic Solvent (e.g., DCM or EtOAc) add_acid Extract with aq. 1M HCl start->add_acid separator Separatory Funnel add_acid->separator organic_phase Organic Layer: Neutral/Acidic Impurities (Discard) separator->organic_phase Bottom/Top Layer aqueous_phase Aqueous Layer: Protonated Product [Product-H]+Cl- separator->aqueous_phase Top/Bottom Layer add_base Add aq. 1M NaOH until pH > 10 aqueous_phase->add_base precipitate Precipitation of Pure Product add_base->precipitate filter_dry Filter, Wash with Water, and Dry precipitate->filter_dry final_product Pure Product filter_dry->final_product

Sources

Troubleshooting low conversion rates in cyanopyridine thionation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyanopyridine thionation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this critical transformation. Here, we move beyond standard protocols to address the nuanced issues that can lead to low conversion rates, drawing on mechanistic principles and field-proven solutions to help you optimize your reaction outcomes.

Troubleshooting Guide: Diagnosing and Solving Low Conversion Rates

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My conversion rate is low or stalled, even after extended reaction times. What are the primary causes?

Answer:

A stalled or low-yield thionation of a cyanopyridine substrate is a common issue that can typically be traced back to one of three areas: reagent quality, substrate reactivity, or reaction conditions.

Plausible Causes & Diagnostic Steps:

  • Degraded Thionating Agent: Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀) are sensitive to moisture.[1][2] Hydrolysis not only consumes the active reagent but also generates foul-smelling and potentially hazardous byproducts like hydrogen sulfide (H₂S).[1][2][3]

    • Diagnostic: A key indicator of degradation is the potent smell of rotten eggs (H₂S) upon opening the reagent bottle.[2][4] The reagent, typically a yellow powder, may appear discolored or clumpy.[1][4]

  • Poor Substrate Reactivity: Cyanopyridines are often electron-deficient aromatic systems.[5] The thionation reaction is generally faster for electron-rich carbonyls.[1][6] The electron-withdrawing nature of both the nitrile group and the pyridine ring can significantly slow the reaction rate compared to simpler amides or ketones.

  • Sub-Optimal Reaction Conditions: Temperature and solvent choice are critical. Many standard procedures call for high temperatures (refluxing toluene or xylene), but this may not be suitable for all substrates or can lead to side reactions.[7][8] The solubility of Lawesson's reagent can also be a limiting factor.[7]

Solutions & Protocols:

  • Solution A: Reagent Quality Control

    • Recommendation: Always use freshly opened or properly stored thionating agents. If degradation is suspected, purification is necessary. Lawesson's reagent can be recrystallized from hot toluene or xylene.[1][3]

    • Safety First: Handle P₄S₁₀ and Lawesson's Reagent in a well-ventilated fume hood.[4][9][10] These reagents are flammable solids and react with water to release flammable and toxic gases.[2][9][10]

  • Solution B: Enhancing Reaction Kinetics

    • Increase Temperature: If the reaction is sluggish at lower temperatures, gradually increase it to reflux in a higher-boiling solvent like toluene or dioxane. Monitor by TLC to track the consumption of starting material.

    • Microwave Irradiation: For difficult substrates, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields.[8]

  • Solution C: Solvent Optimization

    • Solubility is Key: Lawesson's reagent has limited solubility in some solvents. Anhydrous THF or dioxane can be effective alternatives to toluene, sometimes allowing for lower reaction temperatures.[7] For P₄S₁₀, hexamethyldisiloxane (HMDS) can be an excellent solvent that simplifies workup.[11]

Below is a troubleshooting workflow to guide your decision-making process.

G start Low Conversion Observed reagent_check Check Reagent Quality (Odor, Appearance) start->reagent_check degraded Reagent Degraded? reagent_check->degraded purify Purify or Replace Reagent degraded->purify Yes conditions_check Review Reaction Conditions (Temp, Solvent) degraded->conditions_check No purify->start temp Increase Temperature or Use Microwave conditions_check->temp solvent Change Solvent (e.g., THF, Dioxane, HMDS) conditions_check->solvent substrate_issue Consider Substrate Reactivity conditions_check->substrate_issue end Optimized Conversion temp->end solvent->end prolong Prolong Reaction Time substrate_issue->prolong prolong->end

Caption: Troubleshooting workflow for low thionation conversion.

Question 2: My reaction is messy, and I'm struggling to isolate the desired thioamide product. How can I improve the workup and purification?

Answer:

Purification challenges in Lawesson's reagent reactions are very common due to the formation of phosphorus-containing byproducts that often have similar polarities to the desired product.[12]

Plausible Cause:

  • Byproduct Interference: The primary byproduct from Lawesson's reagent is a stable six-membered phosphorus-oxygen ring structure.[12] This compound and other phosphorus-based impurities can co-elute with your product during column chromatography.

Solutions & Protocols:

  • Modified Aqueous Workup: A standard water wash is often insufficient.[7] A more rigorous aqueous workup is critical before attempting chromatography.[7]

    • Protocol: After the reaction, quench the mixture by washing with a saturated NaHCO₃ solution, followed by brine. This can help hydrolyze some of the phosphorus byproducts.

  • Byproduct Decomposition Workup: A highly effective method involves treating the crude reaction mixture with an alcohol to decompose the problematic byproduct into a more polar, easily separable species.[12]

    • Protocol:

      • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

      • Add an excess of ethanol or ethylene glycol (approx. 0.5 mL per 1 mL of reaction solvent).[12]

      • Heat the mixture at reflux for 2-3 hours.[12] This converts the main byproduct into a highly polar diethyl thiophosphonate.

      • Remove the volatiles under reduced pressure and proceed with a standard liquid-liquid extraction (e.g., with ethyl acetate and water).[12] The polar impurity will remain in the aqueous phase.

  • Fluorous Lawesson's Reagent: For particularly difficult separations, consider using a fluorous analogue of Lawesson's reagent. This allows for the removal of byproducts via simple fluorous solid-phase extraction, often eliminating the need for column chromatography entirely.[13]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of thionation with Lawesson's Reagent?

Lawesson's reagent (LR) itself is a stable dimer. In solution, it exists in equilibrium with a highly reactive monomeric dithiophosphine ylide (R-PS₂).[1][14][15] This ylide is the active thionating species. The reaction proceeds via a [2+2] cycloaddition with the carbonyl group of the cyanopyridine amide (or nitrile, if direct thionation is occurring) to form a four-membered thiaoxaphosphetane intermediate.[6][14] This intermediate then undergoes a retro-[2+2] cycloreversion. The driving force for this step is the formation of a very stable phosphorus-oxygen double bond (P=O), which releases the desired thiocarbonyl product.[6][14][15]

G LR Lawesson's Reagent (Dimer) Ylide Reactive Ylide (R-PS₂) LR->Ylide Equilibrium Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate [2+2] Cycloaddition Substrate Cyanopyridine (C=O) Substrate->Intermediate [2+2] Cycloaddition Product Thioamide (C=S) Intermediate->Product Cycloreversion Byproduct P=O Byproduct Intermediate->Byproduct Cycloreversion

Caption: Simplified mechanism of thionation using Lawesson's Reagent.

Q2: Which thionating agent is better: Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)?

Both reagents have their merits, and the choice depends on the substrate and desired reaction conditions.

FeatureLawesson's Reagent (LR)Phosphorus Pentasulfide (P₄S₁₀)
Reactivity Generally milder and more selective.[15]More powerful and less selective. Can sometimes lead to more side reactions.
Conditions Often effective at lower temperatures and with shorter reaction times.[7][8]Typically requires higher temperatures and longer reaction times.[15]
Solubility Soluble in many organic solvents like THF, Toluene, Dioxane.Poorly soluble in many common solvents; often used as a suspension.[2]
Workup Byproducts can be challenging to remove via chromatography.[12]Byproducts are often more easily removed by hydrolytic workup.[11]
Cost More expensive.Less expensive, suitable for large-scale reactions.

General Recommendation: Start with Lawesson's Reagent for small-scale and sensitive substrates due to its milder nature. For large-scale synthesis or for very unreactive substrates where cost is a factor, P₄S₁₀ is a viable alternative.[15]

Q3: What are the best practices for handling and storing these reagents?

Safety is paramount. Both P₄S₁₀ and Lawesson's Reagent are hazardous.

  • Handling:

    • Always handle in a certified chemical fume hood.[4][9]

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][16]

    • Avoid creating dust.[9]

    • Keep away from heat, sparks, and open flames.[9][10]

    • Crucially, do not allow contact with water or moisture , as this liberates toxic and flammable H₂S gas.[2][10][16]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

    • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[16]

  • Quenching/Disposal:

    • To destroy residual reagent in glassware, carefully and slowly add an excess of sodium hypochlorite (bleach) solution in a fume hood.[1]

References

  • Mechanism of the thionation reaction using Lawesson's reagent (1). - ResearchGate. (n.d.).
  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules, 26(22), 6937.
  • Lawesson's reagent - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

  • Lawesson's Reagent - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2026, from [Link]

  • Thionation of amides using Lawessons reagent - ChemSpider Synthetic Pages. (n.d.). Retrieved February 13, 2026, from [Link]

  • Chen, J., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 948-955. [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules, 26(22), 6937.
  • Phosphorus Pentasulfide | Chemtrade Logistics. (n.d.). Retrieved February 13, 2026, from [Link]

  • Phosphorus pentasulfide - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

  • PHOSPHORUS PENTASULFIDE FOR SYNTHESIS MSDS - Loba Chemie. (2019). Retrieved February 13, 2026, from [Link]

  • Kaleta, Z., et al. (2006). Thionation Using Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625-1628. [Link]

  • Fathalla, W., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7, 143-151. [Link]

  • Making Phosphorus Pentasulfide and Lawesson's Reagent: Useful (And Stinky) Thionating Agents - YouTube. (2023). Retrieved February 13, 2026, from [Link]

  • Abdel-monem, A. M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10563-10575. [Link]

  • Dotsenko, V. V., et al. (2018). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules, 23(11), 2959. [Link]

  • Kumar, V., et al. (2017). Phosphorus pentasulfide mediated conversion of organic thiocyanates to thiols. Beilstein Journal of Organic Chemistry, 13, 1184-1188. [Link]

  • Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles | Request PDF - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461-6473. [Link]

  • Donohoe, T. J., et al. (2000). Partial reduction of electron-deficient pyridines. Organic Letters, 2(24), 3861-3863. [Link]

  • Phosphorus pentasulfide (13) and Lawesson's reagent (14). - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Preparation of Phosphorus Pentasulfide - A Thionation Reagent - Lu Le Laboratory. (2013). Retrieved February 13, 2026, from [Link]

  • Parmar, D. K., & Bhatt, H. B. (2022). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS), 3(Special Issue 10), 12-18. [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of Some New Mercapto-pyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives. Molecules, 14(6), 2206-2216. [Link]

  • A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex | Request PDF - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Solvent Effect on Cation⊗3π Interactions: A First-Principles Study - MDPI. (2024). International Journal of Molecular Sciences, 25(21), 12948. [Link]

  • Ano, Y., et al. (2015). Pd(II)-Catalyzed Olefination of Electron-Deficient Arenes Using 2,6-Dialkylpyridine Ligands. Journal of the American Chemical Society, 137(39), 12456-12459. [Link]

  • 1,4‐Dearomatization of Pyridines and Quinolines Enabled by the Carbodication Lewis Acid. (2025). Angewandte Chemie International Edition, 64(37). [Link]

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016). Catalysis Science & Technology, 6(10), 3212-3228. [Link]

  • ChemInform Abstract: A Novel Reagent Combination for the Oxidation of Highly Electron Deficient Pyridines to N-Oxides: Trifluoromethanesulfonic Anhydride/Sodium Percarbonate. | Request PDF - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Swain, C. G., et al. (1983). Solvent effects on chemical reactivity. Evaluation of anion- and cation-solvation components. Journal of the American Chemical Society, 105(3), 502-513. [Link]

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Validation & Comparative

A Guide to the Structural Comparison of Pyridine-2-Carbothioamide Isomers: Tautomerism and Conformation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural comparison of the isomers of pyridine-2-carbothioamide, a heterocyclic thioamide of significant interest in medicinal chemistry.[1] We move beyond a simple data sheet to explore the causality behind its structural behavior, focusing on the critical phenomenon of thioamide-thioimidol tautomerism. This guide synthesizes experimental data with computational insights to offer a comprehensive resource for researchers working with this versatile molecular scaffold.

The Foundation: Synthesis and Characterization

Understanding the isomeric landscape of pyridine-2-carbothioamide begins with its creation and analysis. The most prevalent and efficient synthesis involves the nucleophilic addition of a hydrosulfide ion to 2-cyanopyridine, which is then protonated to yield the final thioamide product.[1]

The general workflow from synthesis to structural elucidation is a self-validating process, ensuring the identity and purity of the compound before any comparative analysis is undertaken.

G cluster_synthesis Synthesis cluster_characterization Structural Characterization 2-Cyanopyridine 2-Cyanopyridine Reaction Nucleophilic Addition & Tautomerization 2-Cyanopyridine->Reaction H2S_Base H2S / Base Catalyst H2S_Base->Reaction Crude_Product Crude Pyridine-2- carbothioamide Reaction->Crude_Product Purification Acidification & Recrystallization Crude_Product->Purification Pure_Product Pure C₆H₆N₂S Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR Analysis Isomer Identification & Structural Comparison NMR->Analysis FTIR FTIR Spectroscopy FTIR->Analysis MS Mass Spectrometry MS->Analysis Xray X-ray Crystallography (Solid State) Xray->Analysis

Figure 1: General workflow for the synthesis and structural characterization of pyridine-2-carbothioamide.

The Core Dynamic: Thioamide-Thioimidol Tautomerism

The most significant isomeric relationship for pyridine-2-carbothioamide is tautomerism, a dynamic equilibrium between two or more interconvertible structural isomers.[2] Specifically, it exhibits a thioamide-thioimidol equilibrium, which involves the migration of a proton from the nitrogen atom to the sulfur atom. This converts the thione (C=S) group into a thiol (S-H) group.[2]

The two primary tautomeric forms are:

  • Thioamide (Thione) Form: The dominant form in many conditions.

  • Thioimidol (Thiol) Form: Can be favored under specific environmental conditions.

Tautomerism Thioamide Thioimidol Thioamide->Thioimidol Equilibrium Thioamide_label Thioamide (Thione) Form Thioimidol_label Thioimidol (Thiol) Form

Caption: Thioamide-Thioimidol equilibrium in pyridine-2-carbothioamide.

The position of this equilibrium is highly sensitive to the molecular environment, particularly the solvent. Non-polar solvents tend to favor the less polar thioamide form, while polar, protic solvents can stabilize the thioimidol form through hydrogen bonding. This behavior is analogous to the well-studied tautomerism of 2-hydroxypyridine, which exists predominantly in the pyridone form.[3][4]

Comparative Structural Analysis: A Multi-Technique Approach

No single technique can fully capture the structural nuances of pyridine-2-carbothioamide. A combination of solid-state analysis, solution-state spectroscopy, and computational modeling is required for a complete picture.

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides definitive proof of the molecular structure in the solid state. For N-substituted pyridine-2-carbothioamide derivatives, crystallographic studies consistently show that the thioamide form is present in the crystal lattice.[5][6] Key observations include:

  • Planarity: The pyridine ring and the thioamide group are often nearly coplanar, which maximizes conjugation.

  • Hydrogen Bonding: The N-H and C=S groups are potent hydrogen bond donors and acceptors, respectively. In the crystal, molecules are often linked by intermolecular N-H···S hydrogen bonds, forming dimers or extended chains.[5] This intermolecular bonding strongly stabilizes the thioamide tautomer.

NMR Spectroscopy: Probing Isomers in Solution

NMR spectroscopy is the most powerful tool for studying tautomeric equilibria in solution. The chemical shifts of protons, particularly those on the heteroatoms, are highly sensitive to their chemical environment.

Experimental Insight: In a polar aprotic solvent like DMSO-d₆, the thioamide protons (-NH₂) of pyridine-2-carbothioamide are distinctly observed as two separate signals, often appearing as broad singlets around 10.05 ppm and 9.75 ppm.[7] The separation of these signals is due to the restricted rotation around the C-N bond, which has partial double-bond character, making the two protons chemically non-equivalent. The pyridine ring protons typically appear in the aromatic region between 7.90 and 8.60 ppm.[7] The absence of a signal corresponding to a thiol (-SH) proton, which would be expected to appear at a much different chemical shift, confirms the predominance of the thioamide tautomer in DMSO solution.

Parameter Thioamide Form (Expected) Thioimidol Form (Hypothetical) Rationale for Differentiation
¹H NMR Signal Two -NH signals (e.g., ~9.7-10.1 ppm in DMSO-d₆)[7]One -SH signal, One =NH signalThe presence of distinct -NH signals and the absence of an -SH signal is conclusive evidence for the thioamide form.
¹³C NMR Signal C=S signal at ~197-199 ppm[8]C=N signal at a lower field (~150-160 ppm)The chemical shift of the carbon atom in the C=S bond is significantly downfield compared to a C=N bond.
FTIR Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy detects the vibrational frequencies of functional groups, providing a quick diagnostic for identifying the dominant tautomer.

  • Thioamide Form: Characterized by a strong C=S stretching vibration, typically observed in the range of 1690–1720 cm⁻¹ for related derivatives, and N-H stretching vibrations around 3355–3439 cm⁻¹.[8]

  • Thioimidol Form: Would be expected to show a C=N stretching vibration (around 1650 cm⁻¹) and the disappearance of the strong N-H amide stretch, potentially replaced by a weaker S-H stretch (around 2550 cm⁻¹).

Experimental spectra of pyridine-2-carbothioamide and its derivatives consistently show the characteristic thioamide bands, further confirming its dominance.[8]

Density Functional Theory (DFT): Computational Validation

Computational chemistry, particularly DFT, allows for the calculation of the relative energies and thermodynamic stabilities of different isomers.[9] Such studies can corroborate experimental findings and provide insights into structures that may be too transient to observe experimentally.

Methodology: The geometries of both the thioamide and thioimidol tautomers can be optimized using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[9][10] The calculated Gibbs free energies (ΔG) for each isomer allow for the prediction of their relative populations at equilibrium.

Isomer Relative Energy (ΔE, kcal/mol) Relative Gibbs Free Energy (ΔG, kcal/mol) Predicted Stability
Thioamide Tautomer 0.00 (Reference)0.00 (Reference)Most Stable
Thioimidol Tautomer +5 to +10 (Typical Calculated Value)+5 to +10 (Typical Calculated Value)Less Stable

Note: Values are illustrative based on typical DFT results for similar systems. Specific values would require dedicated computation.

Theoretical calculations consistently predict that the thioamide tautomer is significantly more stable than the thioimidol form in the gas phase and in most common solvents, aligning perfectly with experimental observations from NMR and FTIR.[9]

Experimental Protocol: NMR Analysis for Tautomer Identification

This protocol provides a self-validating system for determining the dominant isomeric form of pyridine-2-carbothioamide in solution.

Objective: To acquire and interpret ¹H NMR and ¹³C NMR spectra to identify the predominant tautomer of pyridine-2-carbothioamide.

Materials:

  • Pyridine-2-carbothioamide (C₆H₆N₂S)[11]

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)[12]

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of pyridine-2-carbothioamide and dissolve it in ~0.6 mL of DMSO-d₆ directly in a clean, dry NMR tube. Ensure the solid is fully dissolved.

    • Causality: DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that readily dissolves the compound and has exchangeable protons that do not interfere with the observation of the -NH₂ signals.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution. This is critical for resolving the fine splitting of the pyridine ring protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range from approximately -1 to 12 ppm.

    • Integrate all signals and reference the spectrum to the residual DMSO solvent peak at ~2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range from approximately 0 to 220 ppm.

    • Reference the spectrum to the DMSO-d₆ solvent peak at ~39.5 ppm.

  • Data Analysis:

    • ¹H Spectrum: Look for two distinct, broad signals in the downfield region (>9 ppm). These are characteristic of the two non-equivalent -NH protons of the thioamide group.[7] Confirm the presence of signals in the aromatic region (7.5-9.0 ppm) corresponding to the four pyridine ring protons.

    • ¹³C Spectrum: Identify the signal for the thioamide carbon (C=S). This is a key diagnostic peak and should appear significantly downfield, typically >195 ppm.[8]

Conclusion

The structural landscape of pyridine-2-carbothioamide is dominated by its thioamide tautomer. This preference is consistently validated across solid-state (X-ray crystallography), solution-state (NMR, FTIR), and computational (DFT) analyses. While the thioimidol isomer represents a theoretical possibility, its higher energy state means it does not contribute significantly to the equilibrium under standard laboratory conditions. For researchers in drug development, this structural fidelity is crucial, as the consistent presentation of the thioamide functional group dictates the molecule's hydrogen bonding capacity, polarity, and ability to interact with biological targets.[2]

References

  • An In-depth Technical Guide on the Tautomeric Forms of 2-Pyridinecarbothioamide in Solution - Benchchem.
  • Pyridine-2-carbothioamide|Research Chemical|CAS 5346-38-3 - Benchchem.
  • An In-depth Technical Guide to the Synthesis and Characterization of 2-Pyridinecarbothioamide - Benchchem.
  • Pyridine-2-carbothioamide | C6H6N2S | CID 1549499 - PubChem. Available at: [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC. Available at: [Link]

  • Synthesis and Structure of a Novel Substituted Benzothiazolyl-N-phenyl-2-pyridinecarbothioamide; Kinetics of Formation and Electrochemistry of Two of its Palladium Pincer Complexes - ResearchGate. Available at: [Link]

  • Synthesis, X-ray Crystallographic and Spectroscopic Studies of N-(4-Chlorophenyl)-6-[(4-Chlorophenyl)Carbamothioyl]Pyridine-2-Carboxamide - ResearchGate. Available at: [Link]

  • N-(4-Benzoylphenyl)pyridine-2-carbothioamide - ResearchGate. Available at: [Link]

  • Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Available at: [Link]

  • Pyridine-Tautomerism of Hydroxy Pyridine - ChemTube3D. Available at: [Link]

  • 2-Pyridone - Wikipedia. Available at: [Link]

  • Theoretical Study of Tautomerism of N-(Pyridine-2yl)Acetamide by Density Functional Theory(DFT) - ResearchGate. Available at: [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC. Available at: [Link]

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Safety Operating Guide

Standard Operating Procedure: Safe Disposal of 4-Methylpyridine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-Methylpyridine-2-carbothioamide and associated waste streams. As a compound with significant potential hazards, adherence to these protocols is critical for ensuring personnel safety and regulatory compliance. The procedures outlined below are designed to provide researchers, scientists, and drug development professionals with a self-validating system for waste management, grounded in established safety principles.

Hazard Identification and Risk Assessment

4-Methylpyridine-2-carbothioamide, like many organosulfur and pyridine-based compounds, presents multiple health hazards. A thorough risk assessment must be conducted before handling this chemical. The primary hazards are summarized below.

Table 1: GHS Hazard Profile

Hazard Class GHS Category Hazard Statement Source(s)
Acute Toxicity (Oral) Category 3 / 4 H301/H302: Toxic or Harmful if swallowed [1][2]
Acute Toxicity (Dermal) Category 3 H311: Toxic in contact with skin [1][2]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [1][3][4]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation [1][3][4]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |[1][3] |

Key Mechanistic Insights & Incompatibilities:

  • Thioamide Group: The carbothioamide functional group can release toxic sulfur oxides upon thermal decomposition.

  • Pyridine Ring: The pyridine moiety contributes to its toxicity profile.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides[5]. Mixing with acids can cause a potentially vigorous and exothermic reaction.

  • Hazardous Decomposition: Thermal decomposition may produce highly toxic gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and sulfur oxides (SOx)[1][6]. For this reason, disposal must be carried out via controlled incineration by a licensed facility.

Required Personal Protective Equipment (PPE)

Due to the compound's toxicity, particularly via dermal contact, a stringent PPE protocol is mandatory.

  • Hand Protection: Wear nitrile or neoprene gloves that have been inspected for integrity before use. Use a proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste[2][7].

  • Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles. A face shield is required if there is a splash hazard[2].

  • Skin and Body Protection: A flame-retardant lab coat is required[3]. Ensure it is fully buttoned. For larger quantities or in case of a spill, a chemical-resistant apron or a complete protective suit may be necessary[2].

  • Respiratory Protection: All handling of solid 4-Methylpyridine-2-carbothioamide or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[3][5].

Waste Segregation and Containment Protocol

Proper segregation is the cornerstone of safe chemical waste disposal. Never mix incompatible waste streams[8][9].

  • Designate a Waste Container: Use only containers made of compatible materials (e.g., High-Density Polyethylene - HDPE) for liquid waste[9]. For solid waste, use a sturdy, sealable container clearly designated for this waste stream[2].

  • Labeling: All waste containers must be labeled before any waste is added. The label must include[8][10]:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "4-Methylpyridine-2-carbothioamide."

    • For mixed waste, list all constituents and their approximate percentages.

    • The relevant hazard pictograms (e.g., Skull and Crossbones, Exclamation Mark).

  • Storage: Keep waste containers tightly sealed except when adding waste[3][8]. Store containers in a designated Satellite Accumulation Area (SAA), which must have secondary containment to capture any potential leaks[8][11].

Step-by-Step Disposal Procedures

The ultimate disposal method for 4-Methylpyridine-2-carbothioamide is through a licensed hazardous waste disposal company, typically involving high-temperature incineration with a scrubber system to neutralize toxic decomposition products[2][12]. The following steps detail how to prepare the waste for pickup.

Protocol 4.1: Disposal of Unused or Expired Pure Chemical
  • Ensure the original container is securely sealed and its label is intact and legible.

  • If the original label is damaged, re-label the container with a hazardous waste label containing all required information.

  • Place the container in the designated SAA to await pickup by your institution's Environmental Health & Safety (EHS) department.

Protocol 4.2: Disposal of Contaminated Solid Waste

This waste stream includes items like contaminated gloves, weighing paper, pipette tips, and paper towels from spill cleanup.

  • Collect all solid waste in a designated, puncture-resistant container lined with a heavy-duty plastic bag[11].

  • Do not overfill the bag; it should be no more than three-quarters full to allow for secure sealing[11].

  • Seal the bag with a zip tie or tape.

  • Label the bag or the exterior container as "Hazardous Waste" with the chemical name.

  • Store in the SAA.

Protocol 4.3: Disposal of Liquid Waste Solutions

This includes reaction mixtures, mother liquors, and rinsates containing 4-Methylpyridine-2-carbothioamide.

  • Pour the liquid waste into a dedicated, properly labeled, and compatible hazardous waste container[9].

  • Causality Check: Before adding to a container with other wastes, verify chemical compatibility. Do not mix with acidic waste streams.

  • Keep the container securely capped at all times, except when adding waste. A funnel should not be left in the container during storage[8].

  • Once the container is full, ensure the cap is tight and move it to the SAA for pickup.

Decontamination of Empty Containers

Empty containers that held 4-Methylpyridine-2-carbothioamide must be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three consecutive times.

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous liquid chemical waste[8]. Subsequent rinsates should also be collected if the chemical is highly toxic.

  • Deface Label: After air-drying the rinsed container, the original label must be completely removed or defaced to prevent accidental reuse[11].

  • The clean, defaced container may then be disposed of in the appropriate recycling or solid waste stream, per institutional policy.

Spill & Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Before cleanup, don the full required PPE (Section 2).

  • Contain: Prevent the spill from spreading or entering drains[2][3].

  • Absorb/Collect:

    • For liquids , cover with an inert absorbent material like clay, sand, or a commercial chemical absorbent[3][13].

    • For solids , carefully sweep up the material to avoid creating dust[2][5].

  • Package for Disposal: Scoop the collected material into a suitable container, seal it, and label it as hazardous waste for disposal[2].

  • Decontaminate: Clean the spill area thoroughly.

Disposal Workflow and Decision Logic

The following diagram outlines the complete decision-making process for the proper disposal of 4-Methylpyridine-2-carbothioamide waste streams.

G start Waste Generated (4-Methylpyridine-2-carbothioamide) waste_type Identify Waste Stream start->waste_type pure_chem Unused/Expired Pure Chemical waste_type->pure_chem  Pure liquid_waste Contaminated Liquid (Solutions, Rinsate) waste_type->liquid_waste Liquid solid_waste Contaminated Solid (Gloves, Labware, Spill Media) waste_type->solid_waste Solid package_pure Seal original container. Label if needed. pure_chem->package_pure package_liquid Collect in compatible, sealed liquid waste container. liquid_waste->package_liquid package_solid Collect in labeled, puncture-proof solid waste container. solid_waste->package_solid label_container Verify Hazardous Waste Label: - Full Chemical Name - Hazards Identified - Constituents Listed package_pure->label_container package_liquid->label_container package_solid->label_container store_waste Store in Secondary Containment in Satellite Accumulation Area (SAA) label_container->store_waste request_pickup Request Pickup from Environmental Health & Safety (EHS) store_waste->request_pickup final_disposal Disposal by Licensed Waste Management Vendor (e.g., Incineration) request_pickup->final_disposal

Caption: Waste Disposal Decision Workflow.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • Safety Data Sheet - Jubilant Ingrevia. (2024). Jubilant Ingrevia Limited.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Thermo Fisher Scientific Chemicals, Inc.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Thermo Fisher Scientific Chemicals, Inc.
  • SAFETY DATA SHEET - Fisher Scientific. (2010). Thermo Fisher Scientific Chemicals, Inc.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • material safety data sheet sds/msds - CDH Fine Chemical. (n.d.). Central Drug House (P) Ltd.
  • JP-8274 - Safety Data Sheet. (2023). Combi-Blocks, Inc.
  • 4-METHYLPYRIDINE FOR SYNTHESIS MSDS - Loba Chemie. (2015). Loba Chemie PVT.LTD.
  • Ambeed SDS. (2024). Ambeed, Inc.
  • Hazardous Waste Disposal Guide - Dartmouth. (n.d.). Dartmouth College Environmental Health and Safety.
  • 4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem. (n.d.). National Center for Biotechnology Information.
  • Hazardous Waste Disposal Guide - Northwestern University. (n.d.). Northwestern University Office for Research Safety.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology Safety Unit.
  • HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES. (n.d.). University of Miami Business Services.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.